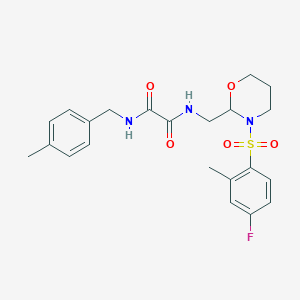![molecular formula C21H20N6O2S B2492746 N-(2-ethoxyphenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 886935-78-0](/img/structure/B2492746.png)
N-(2-ethoxyphenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds involves multiple steps, including condensation reactions, cyclization, and functional group transformations. For instance, derivatives of 1,2,4-triazole have been synthesized through the condensation of different thiols and chloroacetamides, showcasing the versatility of synthetic routes available for such compounds (Mahyavanshi et al., 2011).
Molecular Structure Analysis
The molecular structure of compounds closely related to the query compound has been elucidated using techniques like NMR, IR spectroscopy, and X-ray crystallography. These studies reveal folded conformations around the methylene carbon atom of the thioacetamide bridge, indicating intramolecular hydrogen bonding and specific geometric orientations (Subasri et al., 2016).
Chemical Reactions and Properties
The chemical reactivity of such compounds often involves interactions with biological targets through hydrogen bonding and hydrophobic interactions, contributing to their biological activities. The presence of 1,2,4-triazole rings and other heterocyclic structures plays a crucial role in these interactions, offering sites for further chemical modifications (Rehman et al., 2016).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystal structure, are crucial for understanding the compound's behavior in biological systems. For example, the crystal packing and hydrogen bonding interactions significantly influence the solubility and stability of these compounds, which is critical for their pharmacokinetic profile (Subasri et al., 2017).
Chemical Properties Analysis
The chemical properties, such as reactivity towards nucleophiles and electrophiles, are essential for the compound's biological activity. The presence of electron-withdrawing or donating groups can significantly affect these properties, influencing the compound's interaction with biological targets and its overall biological activity (Yushyn et al., 2022).
Wissenschaftliche Forschungsanwendungen
Anticancer Applications
The compound has shown promise in cancer research. A study by Wang et al. (2015) explored a similar compound for its anticancer effects. Their research demonstrated significant antiproliferative activities against human cancer cell lines, suggesting potential as an anticancer agent with low toxicity (Wang et al., 2015).
Antimicrobial and Antiviral Applications
Another significant application is in antimicrobial and antiviral research. MahyavanshiJyotindra et al. (2011) synthesized derivatives of a related compound and screened them for antibacterial, antifungal, and antituberculosis activity. Their findings highlighted the compound's potential in treating various infections (MahyavanshiJyotindra et al., 2011). Similarly, Wujec et al. (2011) synthesized derivatives and assessed their antiviral and virucidal activities, finding some derivatives effective against human adenovirus and ECHO-9 virus (Wujec et al., 2011).
Antioxidant and Anti-inflammatory Properties
The compound's derivatives have also been explored for their antioxidant and anti-inflammatory properties. Šermukšnytė et al. (2022) reported a synthesis with higher antioxidant ability than standard antioxidants (Šermukšnytė et al., 2022). Sachdeva et al. (2013) synthesized Schiff bases from a similar compound and found them to have significant anti-inflammatory activity (Sachdeva et al., 2013).
Use in Coordination Chemistry and Material Science
In coordination chemistry and material science, Castiñeiras et al. (2019) designed and synthesized complexes using a related compound as a ligand, highlighting its use in creating novel molecular structures (Castiñeiras et al., 2019).
Enzyme Inhibition and Pharmacological Research
Moreover, this compound has implications in enzyme inhibition and pharmacological research. Fang et al. (2019) studied its derivatives in urease inhibitory activities, indicating potential therapeutic applications (Fang et al., 2019).
Eigenschaften
IUPAC Name |
N-(2-ethoxyphenyl)-2-[(5-pyridin-3-yl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O2S/c1-2-29-18-10-4-3-9-17(18)23-19(28)15-30-21-25-24-20(16-8-7-11-22-14-16)27(21)26-12-5-6-13-26/h3-14H,2,15H2,1H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYSNGANSUOHKPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-chloro-4-fluorophenyl)-2-(8-((3-fluorophenyl)thio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2492664.png)
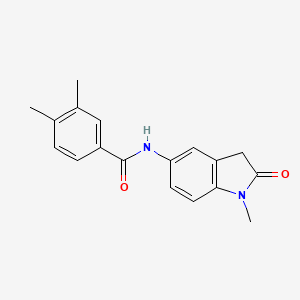
![3-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]propanamide](/img/structure/B2492666.png)
![3-(2-chlorophenyl)-5-methyl-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)isoxazole-4-carboxamide](/img/structure/B2492668.png)
![{4-[4-(Ethanesulfonyl)piperazin-1-yl]phenyl}boronic acid](/img/structure/B2492670.png)
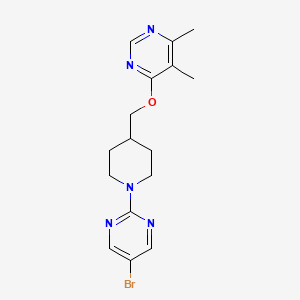

![1-{4-methoxy-[1,4'-bipiperidine]-1'-yl}-2-(1H-pyrazol-1-yl)ethan-1-one](/img/structure/B2492674.png)
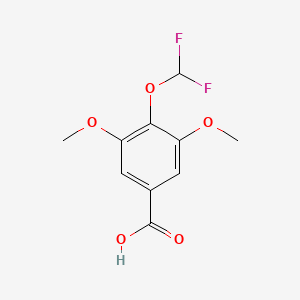
![2,3-dichloro-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)benzamide](/img/structure/B2492676.png)
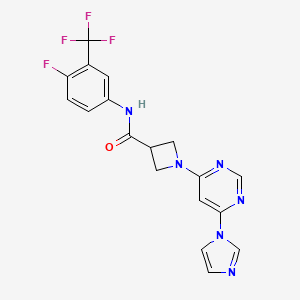
![N-(2-methylphenyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2492680.png)

